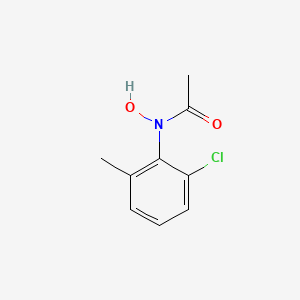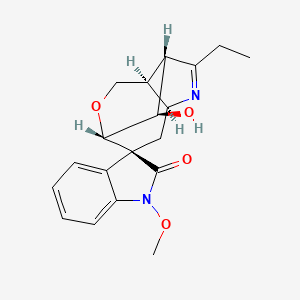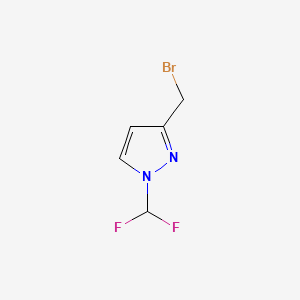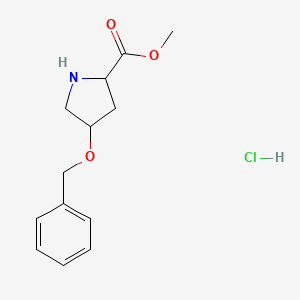
N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide is an organic compound belonging to the class of amides It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a hydroxyacetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide typically involves the reaction of 2-chloro-6-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors like dasatinib.
Biochemical Studies: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Agriculture: It is related to chloroacetamide herbicides, which are used to control weed growth in crops.
Environmental Research: Studies on its adsorption and mobility in soil help understand its environmental impact and behavior.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it useful in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(6-chloro-2-methyl-4-pyrimidinyl)amino-5-thiazolecarboxamide
- Dasatinib and its derivatives
Uniqueness
N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
682338-32-5 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-6-4-3-5-8(10)9(6)11(13)7(2)12/h3-5,13H,1-2H3 |
Clé InChI |
NJLYHPLTOZNYTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)N(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)





![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)

![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)

![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)
